molecular formula C22H26N4O3S B2631222 6,7-Dimethoxy-4-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile CAS No. 1207013-85-1

6,7-Dimethoxy-4-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile

Cat. No.: B2631222
CAS No.: 1207013-85-1
M. Wt: 426.54
InChI Key: AMHKTXDMLMHQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6,7-dimethoxy-4-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile features a quinoline core substituted at positions 6 and 7 with methoxy groups, a carbonitrile at position 3, and a 4-piperidinyl group at position 4 linked to a thiomorpholine-4-carbonyl moiety. This structure is synthesized via nucleophilic substitution reactions, as described for similar 4-piperazinylquinoline derivatives in , where piperazine rings are functionalized with benzoyl or other acyl groups .

Properties

IUPAC Name

6,7-dimethoxy-4-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-28-19-11-17-18(12-20(19)29-2)24-14-16(13-23)21(17)25-5-3-15(4-6-25)22(27)26-7-9-30-10-8-26/h11-12,14-15H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHKTXDMLMHQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)N4CCSCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6,7-Dimethoxy-4-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile involves several steps, typically starting with the preparation of the quinoline core. The synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis, which involve the cyclization of aniline derivatives with carbonyl compounds.

    Introduction of the Dimethoxy Groups: The dimethoxy groups at positions 6 and 7 can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Piperidine and Thiomorpholine Moieties: The piperidine and thiomorpholine groups can be introduced through nucleophilic substitution reactions, where the appropriate amine derivatives are reacted with the quinoline core.

    Formation of the Carbonitrile Group: The carbonitrile group at position 3 can be introduced through cyanation reactions using reagents like sodium cyanide or potassium cyanide under appropriate conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6,7-Dimethoxy-4-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis reactions under acidic or basic conditions to break down specific bonds and form new products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 6,7-Dimethoxy-4-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile exhibit significant anticancer properties. For instance, quinoline derivatives have been studied for their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This pathway is crucial for cell growth and metabolism, making it a target for cancer therapies .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies on related piperidine derivatives have demonstrated efficacy against various bacterial and fungal pathogens. The incorporation of thiomorpholine may enhance the compound's ability to penetrate microbial membranes, thereby increasing its effectiveness as an antimicrobial agent .

Neurological Applications

Research into piperidine derivatives has shown promise in treating neurological disorders. Compounds that interact with neurotransmitter systems, particularly those affecting dopamine and serotonin receptors, may offer therapeutic benefits for conditions such as depression and anxiety. The presence of the piperidine ring in this compound suggests potential neuropharmacological applications .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReferences
AnticancerQuinoline derivativesInhibition of PI3K/Akt/mTOR signaling ,
AntimicrobialPiperidine derivativesDisruption of microbial cell membranes ,
NeurologicalPiperidine-based compoundsModulation of neurotransmitter systems ,

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position of the quinoline core is critical for biological activity. Key analogs include:

Compound Name 4-Position Substituent Biological Activity/Notes Reference
Target Compound 4-(thiomorpholine-4-carbonyl)piperidin-1-yl Potential antibacterial/kinase inhibition (inferred from piperazinylquinoline derivatives)
6,7-Dimethoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile Piperazinyl Antibacterial activity against Staphylococcus aureus
4-(2,4-Dichloro-5-methoxyphenylamino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile Aryl amino + piperazine propoxy Synthesized via nucleophilic substitution; substituents influence solubility
6,7-Dimethoxy-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile 3,4,5-Trimethoxyphenylamino Comparable cellular health indicators (CHI) to erlotinib in kinase inhibition assays
Balamapimod (MKI-833) 4-[4-(pyrrolidin-1-yl)piperidin-1-yl] Oncology applications; targets kinases via heterocyclic interactions

Key Observations :

  • The thiomorpholine-4-carbonyl-piperidinyl group in the target compound may enhance target binding through sulfur-mediated hydrophobic interactions compared to piperazinyl or aryl amino groups.
  • Piperazine derivatives (e.g., ) show direct antibacterial effects, suggesting the target compound could share similar mechanisms .
  • Aryl amino substituents (e.g., ) improve solubility but may reduce membrane permeability compared to heterocyclic groups .

Modifications at the 7-Position

The 7-position is often functionalized to optimize pharmacokinetics:

Compound Name 7-Position Substituent Notes Reference
Target Compound None (unsubstituted) Focus on 4-position modifications
7-(3-(4-Methylpiperazin-1-yl)propoxy) derivatives Piperazine propoxy Enhanced solubility and bioavailability due to hydrophilic side chains
EP 3 222 620 B1 (Patent) 7-(Tetrahydrofuran-3-yl-oxy) Patent claims improved metabolic stability and kinase inhibition
4-(3-Chloro-4-(pyridin-2-yl-methoxy)phenylamino)-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carbonitrile Tetrahydrofuran-3-yl-oxy + pyridinyl Demonstrated specific rotation (+51.4°), indicating stereochemical relevance

Key Observations :

  • Substitutions at the 7-position (e.g., tetrahydrofuran-3-yl-oxy in ) improve metabolic stability and target engagement .

Electronic and Steric Effects of Heterocyclic Groups

The thiomorpholine-4-carbonyl group distinguishes the target compound from analogs with morpholine, piperazine, or pyrrolidine moieties:

Compound Name Heterocycle Electronic/Steric Effects Reference
Target Compound Thiomorpholine-4-carbonyl Sulfur atom increases lipophilicity; carbonyl enhances H-bonding
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl}isoquinoline Piperidinyl + methoxy groups Steric bulk from benzyl groups may limit binding affinity
Piperazinylquinoline derivatives () Piperazine Nitrogen-rich, polar; may improve solubility but reduce CNS penetration

Key Observations :

  • The thiomorpholine group’s sulfur atom could improve blood-brain barrier penetration compared to morpholine .
  • Piperidinyl-pyrrolidinyl combinations (e.g., balamapimod in ) balance steric bulk and target affinity .

Biological Activity

6,7-Dimethoxy-4-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with methoxy groups and a thiomorpholine moiety linked to a piperidine ring. The structural formula can be represented as follows:

C19H24N4O2S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it may act as an inhibitor of tyrosine kinases, which are crucial in cancer progression and metastasis. The quinoline scaffold is known for its ability to modulate various biological processes through enzyme inhibition and receptor antagonism.

Biological Activity Overview

The compound has shown promise in several areas:

  • Anticancer Activity : Preliminary studies indicate that derivatives of quinoline compounds exhibit significant inhibitory effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer). For instance, similar compounds demonstrated IC50 values as low as 0.030 µM against c-Met kinase, suggesting strong anticancer potential .
  • Neuroprotective Effects : Quinoline derivatives have been explored for their neuroprotective properties, particularly in the context of Alzheimer's disease. Compounds within this class have been identified as effective cholinesterase inhibitors, which may help alleviate symptoms associated with neurodegeneration .

Case Studies

  • Inhibition of c-Met Kinase : A study on 6,7-dimethoxy-4-anilinoquinolines highlighted their ability to inhibit the c-Met signaling pathway, which is often upregulated in various cancers. The most potent compound from this series exhibited an IC50 value of 0.030 ± 0.008 µM against c-Met, demonstrating the potential for therapeutic applications in oncology .
  • Cholinesterase Inhibition : Research into quinoline-thiosemicarbazone hybrids showed that modifications to the quinoline structure significantly enhanced cholinesterase inhibitory activity, indicating potential use in treating Alzheimer's disease .

Comparative Analysis

To better understand the biological activity of 6,7-Dimethoxy-4-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile, a comparison with related compounds is essential. The following table summarizes key findings:

Compound NameTarget ActivityIC50 (µM)Reference
6,7-Dimethoxy-4-anilinoquinolinec-Met Inhibition0.030 ± 0.008
Quinoline-thiosemicarbazone HybridCholinesterase Inhibition2.95 ± 0.24
6,7-Dimethoxyquinoline DerivativesAnticancer ActivityModerate to Remarkable

Q & A

Q. What are the standard synthetic protocols for preparing 6,7-dimethoxyquinoline-3-carbonitrile derivatives, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of substituted anilines with ethyl (ethoxymethylene)cyanoacetate, followed by thermal cyclization to form the quinoline core .
  • Step 2 : Chlorination using POCl₃ to introduce reactive halogens at the 4-position .
  • Step 3 : Nucleophilic substitution (e.g., with thiomorpholine-4-carbonyl piperidine) under basic conditions (e.g., K₂CO₃ in DMSO or methanol) to introduce the thiomorpholine-piperidine moiety . Optimization of solvent (polar aprotic solvents preferred), temperature (80–120°C), and catalyst (e.g., Pd/C for reductions) is critical for yield and purity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR and HRMS : Essential for confirming molecular structure, functional groups, and purity. For example, ¹H/¹³C NMR identifies methoxy and thiomorpholine protons, while HRMS verifies molecular weight .
  • X-ray crystallography : SHELX software is widely used for solving crystal structures, particularly to resolve stereochemistry and confirm substituent positioning .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Kinase inhibition assays : Measure inhibition of epidermal growth factor receptor (EGFR) autophosphorylation using purified kinase domains .
  • Cellular assays : Test growth inhibition in EGFR/HER2-overexpressing cell lines (e.g., A431 or BT-474) via MTT assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s kinase inhibitory potency?

  • Variation of alkoxy groups : Replace 6,7-dimethoxy with larger alkoxy chains (e.g., ethoxy) to enhance hydrophobic interactions in the kinase ATP-binding pocket .
  • Modification of the thiomorpholine-piperidine group : Introduce electron-withdrawing groups (e.g., fluorine) to improve binding affinity to catalytic residues like Thr 830 .
  • Bioisosteric replacement : Substitute the quinoline core with isoquinoline or pyridone rings to assess tolerance for structural divergence .

Q. What computational strategies predict binding modes and guide rational design?

  • Homology modeling : Construct EGFR kinase models based on templates like FGF receptor-1 kinase to map interactions. The cyano group at C3 forms hydrogen bonds with Thr 830, mimicking water-mediated interactions in quinazoline-based inhibitors .
  • Molecular dynamics simulations : Evaluate stability of the thiomorpholine-piperidine group in the hydrophobic pocket, guiding substituent optimization .

Q. How can researchers resolve contradictions in synthetic yield data across different laboratories?

  • Control experiments : Standardize solvent purity (e.g., anhydrous DMSO vs. technical grade) and reaction atmosphere (N₂ vs. ambient) to isolate variables .
  • High-throughput screening : Test combinatorial conditions (e.g., solvent/base pairs, temperatures) to identify robust protocols .

Q. What strategies mitigate byproduct formation during the nucleophilic substitution step?

  • Pre-activation of nucleophiles : Use pre-formed thiomorpholine-4-carbonyl piperidine salts to enhance reactivity .
  • Catalytic additives : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve solubility and reaction efficiency .

Methodological Considerations

Q. How should researchers validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC-MS analysis to identify degradation products .
  • Plasma stability assays : Incubate with human plasma and monitor degradation via LC-MS over 24 hours .

Q. What are the best practices for comparing bioactivity data across structurally similar analogs?

  • Normalize IC₅₀ values : Account for differences in assay conditions (e.g., ATP concentration in kinase assays) using standardized protocols .
  • Meta-analysis : Aggregate data from public databases (e.g., ChEMBL) to benchmark potency against known EGFR inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.